molecular formula C16H17NO4S B12135234 1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol

1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B12135234
M. Wt: 319.4 g/mol
InChI Key: GNSKNTXUPLSVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol is an organic compound that belongs to the class of sulfonylated tetrahydroquinolines. This compound is characterized by the presence of a methoxybenzenesulfonyl group attached to a tetrahydroquinoline core, which is further substituted with a hydroxyl group at the 8th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol typically involves a multi-step process. One common method includes the initial formation of the tetrahydroquinoline core, followed by sulfonylation and subsequent hydroxylation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinolone derivative, while reduction could produce a tetrahydroquinoline with a sulfide group.

Scientific Research Applications

1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonamide
  • N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide

Uniqueness

1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core provides a versatile scaffold for further modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol

InChI

InChI=1S/C16H17NO4S/c1-21-13-7-9-14(10-8-13)22(19,20)17-11-3-5-12-4-2-6-15(18)16(12)17/h2,4,6-10,18H,3,5,11H2,1H3

InChI Key

GNSKNTXUPLSVCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C(=CC=C3)O

Origin of Product

United States

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